molecular formula C21H27NO5S B2459103 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide CAS No. 1798038-66-0

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide

Cat. No.: B2459103
CAS No.: 1798038-66-0
M. Wt: 405.51
InChI Key: OKUGBDLRDSKVPI-UHFFFAOYSA-N
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Description

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group, methoxy groups, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the sulfonylation of a phenyl ring, followed by the introduction of the methoxy groups and the acetamide moiety through a series of substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions are carefully controlled to ensure selective transformation of the desired functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group may produce isopropylthiophenol.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
  • 2-(4-(methylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide
  • 2-(4-(isopropylsulfonyl)phenyl)-N-(2-hydroxy-2-(3-methoxyphenyl)ethyl)acetamide

Uniqueness

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl group, in particular, plays a crucial role in its interactions with molecular targets, differentiating it from similar compounds.

Properties

IUPAC Name

N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-15(2)28(24,25)19-10-8-16(9-11-19)12-21(23)22-14-20(27-4)17-6-5-7-18(13-17)26-3/h5-11,13,15,20H,12,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUGBDLRDSKVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC(C2=CC(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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